molecular formula C11H17N3 B062419 2-(4-Methyl-1-piperazinyl)aniline CAS No. 180605-36-1

2-(4-Methyl-1-piperazinyl)aniline

Cat. No. B062419
M. Wt: 191.27 g/mol
InChI Key: INWHDRNGZMHXEZ-UHFFFAOYSA-N
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Patent
US06277852B1

Procedure details

A solution of 2-(4-methylpiperazin-1-yl)-aniline (23.77 grams, 0.124 mol) in 80 mL of 48% hydrobromic acid was cooled to 20° C. and treated with a solution of sodium nitrite (8.6 grams, 0.124 mol) in 35 mL of water while maintaining a temperature of 20-25° C. To this was added a solution of copper (II) bromide (3.5 grams, 0.024 mol) in 12 mL of 48% HBr. The mixture was heated to 85° C. for approximately 30 minutes, poured over crushed ice in a large beaker and neutralized with dilute aqueous sodium hydroxide. The crude product was extracted into diethyl ether and concentrated in vacuo to a black oil which was chromatographed on silica gel using triethylamine:methanol:methylene chloride (0.5:10:90) as the eluent. The product, 1-bromo-2-(4-methylpiperazin-1-yl)benzene, was obtained as a brown oil, 20 grams. Mass spectrum: 254 (M+), 256. 1H-NMR (CDCl3, 300 MHz) δ7.55 (1H, d), 7.30 (1H, t), 7.05 (1H, d), 6.9 (1H, t), 3.05 (4H, br s), 2.55 (4H, t), 2.35 (3H, s).
Quantity
23.77 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
reactant
Reaction Step Four
Name
copper (II) bromide
Quantity
3.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=2N)[CH2:4][CH2:3]1.N([O-])=O.[Na+].[OH-].[Na+].[BrH:21]>O.[Cu](Br)Br>[Br:21][C:9]1[CH:11]=[CH:12][CH:13]=[CH:14][C:8]=1[N:5]1[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
23.77 g
Type
reactant
Smiles
CN1CCN(CC1)C1=C(N)C=CC=C1
Name
Quantity
80 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
8.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
12 mL
Type
reactant
Smiles
Br
Name
copper (II) bromide
Quantity
3.5 g
Type
catalyst
Smiles
[Cu](Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 85° C. for approximately 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
over crushed ice in a large beaker
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted into diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a black oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)N1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.